molecular formula C8H5N5O B587270 Pyrimido[1,2-a]purin-10(1H)-one-13C3 CAS No. 1246815-92-8

Pyrimido[1,2-a]purin-10(1H)-one-13C3

Cat. No.: B587270
CAS No.: 1246815-92-8
M. Wt: 190.139
InChI Key: ZREGNVKUSNORFO-VMIGTVKRSA-N
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Description

Pyrimido[1,2-a]purin-10(1H)-one-13C3: is a derivative of the purine family, characterized by its unique tricyclic structure. This compound is notable for its incorporation of three carbon-13 isotopes, which makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimido[1,2-a]purin-10(1H)-one-13C3 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanine with malondialdehyde, which leads to the formation of the tricyclic structure . The reaction conditions often include heating in an ethanol solution under reflux for a specified duration to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is carefully monitored to maintain the isotopic enrichment of carbon-13, which is crucial for its applications in research.

Chemical Reactions Analysis

Types of Reactions: Pyrimido[1,2-a]purin-10(1H)-one-13C3 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, altering its electronic properties.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pyrimido[1,2-a]purin-10(1H)-one-13C3 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in NMR spectroscopy due to its isotopic labeling.

    Biology: The compound is studied for its interactions with nucleic acids and proteins, providing insights into molecular biology.

    Medicine: Research into its potential therapeutic applications, including antiviral and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Properties

CAS No.

1246815-92-8

Molecular Formula

C8H5N5O

Molecular Weight

190.139

IUPAC Name

1H-pyrimido[1,2-a]purin-10-one

InChI

InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1

InChI Key

ZREGNVKUSNORFO-VMIGTVKRSA-N

SMILES

C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1

Synonyms

Pyrimido[1,2-a]purin-10(3H)-one-13C3;  M1G-13C3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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